Diarsenic tritelluride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

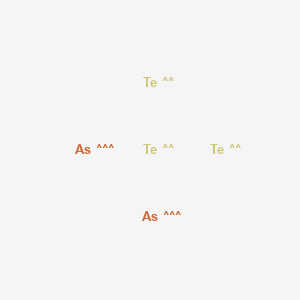

Diarsenic tritelluride, with the chemical formula As₂Te₃, is an inorganic compound that belongs to the group of sesquichalcogenides. It exists in two forms: the monoclinic α phase and the rhombohedral β phase, which can be interconverted under varying pressure conditions .

Mechanism of Action

Target of Action

Diarsenic tritelluride is an inorganic compound that primarily targets the electronic structure of materials . It is a semiconductor, with most current carried by holes . This property makes it a key player in the field of electronics and optics .

Mode of Action

This compound interacts with its targets by influencing the electronic structure of the material . It exists in two forms, the monoclinic α phase which transforms under high pressure to a rhombohedral β phase . This transformation is a key aspect of its mode of action, as it allows the compound to adapt to different pressure environments and maintain its semiconducting properties .

Biochemical Pathways

These transformations involve a certain set of genes and proteins that carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

It is known that arsenic compounds can be absorbed and distributed in various forms in the environment .

Result of Action

The result of this compound’s action is primarily observed in its ability to conduct electrical current . At high temperatures when doped with impurities, these conductive abilities transform irreversibly from its traditional semiconductor ability to metal conduction only . This irreversible transformation is most likely caused by the doping materials added to this compound forming impurity clusters which causes an increase in paramagnetic tendency of the complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diarsenic tritelluride can be synthesized through various methods, including direct combination of elemental arsenic and tellurium under controlled conditions. The reaction typically involves heating the elements in a sealed tube to prevent oxidation and ensure a pure product. The reaction can be represented as: [ 2As + 3Te \rightarrow As_2Te_3 ]

Industrial Production Methods: Industrial production of this compound often involves chemical vapor transport techniques, where the elements are transported in a vapor phase and then condensed to form the compound. This method allows for the production of high-purity this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Diarsenic tritelluride undergoes various chemical reactions, including:

Oxidation: When exposed to oxygen, this compound can oxidize to form arsenic oxides and tellurium oxides.

Reduction: It can be reduced back to its elemental form under specific conditions.

Substitution: this compound can participate in substitution reactions where tellurium atoms are replaced by other chalcogenides.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Other chalcogenides like sulfur or selenium in a suitable solvent.

Major Products Formed:

Oxidation: Arsenic trioxide (As₂O₃) and tellurium dioxide (TeO₂).

Reduction: Elemental arsenic and tellurium.

Substitution: Compounds like arsenic trisulfide (As₂S₃) or arsenic triselenide (As₂Se₃).

Scientific Research Applications

Diarsenic tritelluride has several scientific research applications, including:

Nonlinear Optics: Due to its semiconducting properties, it is used in the study of nonlinear optical phenomena.

Thermoelectric Materials: Its ability to conduct electricity and heat makes it a candidate for thermoelectric applications.

Magnetic Studies: Research on this compound includes studying its magnetic properties and potential use in magnetic devices.

Comparison with Similar Compounds

- Arsenic trisulfide (As₂S₃)

- Arsenic triselenide (As₂Se₃)

- Antimony telluride (Sb₂Te₃)

- Bismuth telluride (Bi₂Te₃)

Comparison: Diarsenic tritelluride is unique due to its specific semiconducting properties and its ability to undergo phase transitions under pressure . Compared to arsenic trisulfide and arsenic triselenide, this compound has different optical and electrical properties, making it suitable for specific applications in nonlinear optics and thermoelectric materials .

Properties

InChI |

InChI=1S/2As.3Te |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOQXSDVIQPGQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As].[As].[Te].[Te].[Te] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Te3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)